Saridegib

概要

説明

パチデギブは、主に基底細胞がんの治療に使用される、ヘッジホッグシグナル経路の低分子阻害剤です。 全身的な標的療法に関連する副作用を軽減しながら、腫瘍負荷を減少させることが知られています .

準備方法

パチデギブの合成には、重要な中間体の形成とその後の制御された条件下での反応など、いくつかの段階が含まれます。 工業的な生産方法は、結晶化やクロマトグラフィーなどの高度な技術をしばしば用いて、高収率と高純度を確保するように設計されています .

化学反応の分析

パチデギブは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、通常、官能基が修飾されたパチデギブの誘導体です .

科学研究への応用

パチデギブは、化学、生物学、医学、産業の分野において、幅広い科学研究への応用を持っています。医学では、進行性および再発性の侵襲性の高い基底細胞がんの治療に使用されます。生物学では、ヘッジホッグシグナル経路に対する影響について研究されています。 化学では、低分子阻害剤の研究のためのモデル化合物として役立ちます .

科学的研究の応用

Preclinical Studies

- Medulloblastoma : In a study using a mouse model of Sonic Hedgehog-driven medulloblastoma, saridegib treatment resulted in significant tumor regression and increased survival rates. Mice treated with this compound exhibited a fivefold increase in lifespan compared to control groups. The treatment also demonstrated a reduction in tumor cell proliferation and improved neurological function in the mice .

- Chondrosarcoma : this compound was evaluated in a Phase 2 clinical trial for patients with advanced chondrosarcoma. However, interim data suggested that the drug did not significantly improve progression-free survival compared to placebo, leading to the discontinuation of the trial .

- Pancreatic Cancer : In combination with gemcitabine, this compound was tested in patients with metastatic pancreatic cancer. Preliminary results indicated that the combination did not yield better survival outcomes than gemcitabine alone, raising concerns about its efficacy in this context .

Summary of Key Trials

Case Studies

- Medulloblastoma Case Study : In a specific case involving a patient with recurrent medulloblastoma, treatment with this compound led to notable tumor shrinkage and improved quality of life. MRI scans showed significant reductions in tumor volume after several weeks of therapy, supporting findings from preclinical studies that highlighted the drug's potential for inducing tumor regression .

- Chondrosarcoma Case Study : A patient enrolled in the Phase 2 trial exhibited stable disease for a limited duration but ultimately did not meet progression-free survival criteria set by the study. This case exemplifies the challenges faced when translating preclinical success into clinical efficacy .

Challenges and Limitations

Despite promising preclinical results, this compound has faced significant challenges in clinical settings:

- Drug Resistance : Resistance mechanisms have been identified that limit the effectiveness of this compound. Notably, tumors may develop resistance through activation of alternative pathways or mutations that do not affect Smo but allow continued growth despite Hedgehog inhibition .

- Efficacy Variability : The variable response rates observed across different cancer types suggest that while this compound may be effective for some malignancies driven by Hedgehog signaling (e.g., medulloblastoma), it may not be universally applicable across all cancers associated with this pathway .

- Clinical Trial Outcomes : The discontinuation of trials due to lack of efficacy raises questions about the predictive value of preclinical models and highlights the need for better patient stratification based on molecular markers to identify those who might benefit from treatment with this compound .

作用機序

パチデギブは、ヘッジホッグシグナル経路の重要な構成要素であるスムースンド(SMO)タンパク質を阻害することでその効果を発揮します。 SMOに結合することで、パチデギブは下流のシグナル伝達分子の活性化を阻止し、それによってがん細胞の増殖を阻害します .

類似化合物との比較

パチデギブは、ビスモデギブやソニデギブなど、他のヘッジホッグ経路阻害剤と比較されることがよくあります。これらの全身的な阻害剤とは異なり、パチデギブは局所用ゲルとして製剤化することができ、全身的な副作用を軽減し、患者の管理を向上させることができます。 類似化合物には、ビスモデギブ、ソニデギブ、イトラコナゾールなどがあります .

生物活性

Saridegib (also known as IPI-926) is a small-molecule inhibitor targeting the Sonic Hedgehog (Shh) signaling pathway, primarily by inhibiting the Smoothened (Smo) receptor. This compound has shown promise in various preclinical and clinical studies, particularly in the context of cancer treatment. The following sections provide a detailed overview of its biological activity, including mechanisms of action, efficacy in clinical trials, and case studies.

This compound functions by blocking the Shh signaling pathway, which is crucial for cell proliferation, differentiation, and tissue patterning. Aberrant activation of this pathway is implicated in several cancers, including medulloblastoma and basal cell carcinoma (BCC). By inhibiting Smo, this compound prevents downstream signaling that leads to tumor growth and survival.

Preclinical Studies

In preclinical models, this compound has demonstrated significant anti-tumor activity:

- Medulloblastoma Model : In a study using the Ptc C/C mouse model of medulloblastoma, this compound treatment resulted in a fivefold increase in survival compared to control groups. Kaplan-Meier analysis indicated that all treated mice survived beyond six weeks, whereas all control mice succumbed to their disease within this timeframe .

- Tumor Reduction : MRI volumetric analysis showed a marked reduction in tumor size after three weeks of treatment (average tumor volume decreased from 1,108 mm³ to 580 mm³) with some tumors exhibiting spontaneous regression .

Phase I Trials

A Phase I study evaluated the safety and efficacy of this compound in patients with advanced solid tumors. The trial established a maximum tolerated dose (MTD) and reported manageable adverse events such as muscle spasms and gastrointestinal issues. Notably, some patients exhibited tumor responses linked to hedgehog pathway inhibition .

Phase II Trials

This compound was evaluated in several Phase II trials targeting various malignancies:

- Chondrosarcoma : A double-blind randomized trial was halted due to an interim analysis indicating that this compound did not significantly outperform placebo regarding progression-free survival. Despite this outcome, it was generally well tolerated .

- Hematologic Malignancies : In patients with myelofibrosis and other hematologic cancers, this compound demonstrated potential efficacy but required further investigation to establish its role in treatment protocols .

Case Studies and Efficacy Data

Several case studies have highlighted the clinical utility of this compound:

- Patient with Medulloblastoma : A reported case involved a pediatric patient with recurrent medulloblastoma who achieved partial remission after treatment with this compound combined with cetuximab. This combination therapy showed enhanced anti-tumor activity compared to monotherapy .

- Basal Cell Carcinoma : In patients with locally advanced BCC, this compound exhibited promising results, leading to significant tumor shrinkage and prolonged disease control .

Summary of Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Cancer Type | Key Findings | Outcome |

|---|---|---|---|

| Preclinical | Medulloblastoma | Increased survival; significant tumor reduction | Promising preclinical efficacy |

| Phase I | Advanced Solid Tumors | Established MTD; manageable side effects | Safety profile established |

| Phase II | Chondrosarcoma | No significant difference from placebo | Trial halted due to futility |

| Case Study | Medulloblastoma | Partial remission with combination therapy | Positive clinical response |

| Case Study | Basal Cell Carcinoma | Significant tumor shrinkage | Effective in advanced BCC |

特性

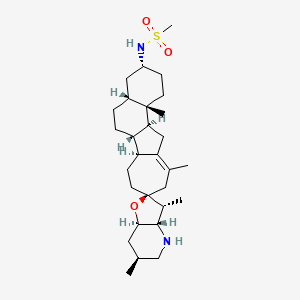

IUPAC Name |

N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48N2O3S/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29/h17,19-23,25-27,30-31H,6-16H2,1-5H3/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLFFNCLTRVYJG-WWGOJCOQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146032 | |

| Record name | Saridegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1037210-93-7 | |

| Record name | Patidegib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1037210-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Patidegib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1037210937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Patidegib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Saridegib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PATIDEGIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JT96FPU35X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。